molecular formula C15H22O4 B021672 Shonachalin B CAS No. 101540-24-3

Shonachalin B

Cat. No. B021672
M. Wt: 266.33 g/mol
InChI Key: KSSFMQIBDVMDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shonachalin B is a natural product that belongs to the class of diterpenoids, which are known for their diverse biological activities. It is isolated from the roots of the plant Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine. Shonachalin B has gained attention in recent years due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammation.

Scientific Research Applications

Chemical Composition and Structure

  • Shonachalin B was identified during the extraction and chromatographic separation of aerial parts of Artemisia caerulescens subsp. gargantae, revealing its presence along with other eudesmane ketones and eudesmanolides (Sanz & Marco, 1990).

Related Compounds and Medical Applications

  • The study of various compounds including saikosaponin-d and baicalin, found in a herbal medicine known as 'Sho-saiko-to', showed potent antitumor effects against human hepatoma cells, indicating the potential therapeutic use of such compounds in cancer treatment (Motoo & Sawabu, 1994).

Impact on Pharmaceutical Research

  • The evolution of drug discovery, which has been significantly influenced by molecular biology and genomic sciences, involves compounds like shonachalin B and other natural extracts, highlighting the importance of natural substances in the development of new medications (Drews, 2000).

Broader Implications in Healthcare Sciences

  • Basic healthcare research, including the study of compounds like shonachalin B, drives progress towards understanding health and disease mechanisms. This contributes to translational research, which applies scientific findings to clinical practice, enhancing the capacity to address complex health care challenges (Grady, 2010).

properties

CAS RN

101540-24-3

Product Name

Shonachalin B

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

10-hydroxy-5,9,14-trimethyl-3,13-dioxatetracyclo[7.5.0.02,6.012,14]tetradecan-4-one

InChI

InChI=1S/C15H22O4/c1-7-8-4-5-14(2)9(16)6-10-15(3,19-10)12(14)11(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3

InChI Key

KSSFMQIBDVMDIX-UHFFFAOYSA-N

SMILES

CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C

Canonical SMILES

CC1C2CCC3(C(CC4C(C3C2OC1=O)(O4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shonachalin B
Reactant of Route 2
Shonachalin B
Reactant of Route 3
Shonachalin B
Reactant of Route 4
Shonachalin B
Reactant of Route 5
Shonachalin B
Reactant of Route 6
Shonachalin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.